Product packaging for Isoquinoline N-oxide(Cat. No.:CAS No. 1532-72-5)

Isoquinoline N-oxide

Cat. No.: B073935
CAS No.: 1532-72-5
M. Wt: 145.16 g/mol
InChI Key: RZIAABRFQASVSW-UHFFFAOYSA-N
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Description

Isoquinoline N-oxide is a significant organic compound and a versatile building block in chemical synthesis, prized for its role as a key synthon for the preparation of various substituted isoquinolines and other N-heterocyclic compounds. Its primary research value lies in its utility in transition metal-catalyzed C-H functionalization and cyclization reactions, enabling the efficient construction of complex molecular architectures that are difficult to access via traditional methods. This reactivity is largely driven by the N-oxide moiety, which activates the heteroaromatic ring towards electrophilic substitution and acts as a directing group for regioselective metalation, while also serving as a traceless activator that can be easily reduced or removed post-functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B073935 Isoquinoline N-oxide CAS No. 1532-72-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxidoisoquinolin-2-ium
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InChI

InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZIAABRFQASVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80165282
Record name Isoquinolin-N-oxide
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Molecular Weight

145.16 g/mol
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CAS No.

1532-72-5
Record name Isoquinoline N-oxide
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Record name Isoquinolin-N-oxide
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Record name Isoquinoline N-oxide
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Synthetic Methodologies for Isoquinoline N Oxide

The synthesis of the isoquinoline (B145761) N-oxide scaffold can be achieved through various modern chemical strategies. A prominent method involves the intramolecular oxidative cyclization of ketoximes with alkenes. This reaction often employs a hypervalent iodine reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), as an oxidant in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE). acs.org This approach allows for the direct formation of polysubstituted isoquinoline N-oxides from o-vinylaryl ketoximes in moderate to excellent yields. acs.org

Another significant route is the transition-metal-catalyzed cyclization of (E)-2-alkynylaryl oxime derivatives. Copper(I) catalysts have proven highly efficient for this transformation, which can be performed in water under mild conditions, avoiding the need for organic solvents, ligands, or other additives. rsc.orgrsc.org A noteworthy feature of this method is the ability to selectively produce either isoquinolines or isoquinoline N-oxides by the presence or absence of a hydroxyl protecting group on the oxime, which controls the selective N–O/O–H bond cleavage. rsc.orgrsc.org

Transition metals like nickel are also employed in the cycloaddition of aromatic ketoximes with alkynes to furnish isoquinoline N-oxide derivatives. oup.com Furthermore, copper(II)-catalyzed C(sp³)–H functionalization and annulation of 2-bromoaryl oximes with active methylene (B1212753) compounds provides another pathway to structurally diverse isoquinoline N-oxides. researchgate.net

A summary of selected synthetic methods is presented below:

Starting MaterialsCatalyst/ReagentProductKey Features
o-Vinylaryl ketoximesPhenyliodine bis(trifluoroacetate) (PIFA)Polysubstituted isoquinoline N-oxidesIntramolecular oxidative cyclization; moderate to excellent yields. acs.org
(E)-2-Alkynylaryl oximesCopper(I) iodide (CuI)Isoquinoline N-oxidesReaction in water; mild conditions; no organic solvent required. rsc.orgrsc.org
Aromatic ketoximes and alkynesNickel catalystThis compound derivativesNickel-catalyzed cycloaddition. oup.com
2-Bromoaryl oximes and active methylene compoundsCopper(II) acetate (B1210297)Isoquinoline N-oxidesC(sp³)–H functionalization and annulation. researchgate.net

Advanced Reactivity and Mechanistic Investigations of Isoquinoline N Oxide

Photochemical Transformations and Reaction Pathways

The photochemistry of isoquinoline (B145761) N-oxide is highly dependent on the reaction environment, particularly the solvent. In hydroxylic solvents, it undergoes a characteristic isomerization, the mechanism of which has been elucidated through studies of its excited states, reactive intermediates, and response to external magnetic fields.

Photoisomerization Studies in Hydroxylic Solvents

The irradiation of isoquinoline N-oxide in hydroxylic solvents such as ethanol, methanol (B129727), or water predominantly leads to its isomerization into a lactam, specifically 1-isoquinolone. capes.gov.brcapes.gov.broup.comoup.com In ethanol, this photoisomerization to the lactam product occurs with a yield of approximately 67%. capes.gov.brresearchgate.net The nature of the solvent plays a critical role; a strong hydrogen-bonding interaction between the excited N-oxide and the alcohol is considered essential for this transformation to occur. oup.com In contrast, in non-hydroxylic solvents like benzene, the primary photoproduct is 1,3-benzoxazepine. oup.comrsc.orgnstl.gov.cn The photochemical behavior in aqueous solutions has been found to be independent of hydrogen ions, though the reaction does not proceed in strongly acidic solutions (pH < 3.0) due to the formation of the protonated N-oxide. deepdyve.comoup.comresearchgate.net

The position of substituents on the this compound ring can also influence the reaction pathway. For instance, methoxy-substituted isoquinoline 2-oxides yield 1,3-benzoxazepines and 1(2H)-isoquinolones upon irradiation. rsc.org However, the introduction of a cyano group at the 1-position, as in 1-cyanothis compound, directs the reaction towards the formation of a 1,3-oxazepine in approximately 66% yield, even in ethanol. capes.gov.br

Excited State Dynamics and Reactive Intermediates

Investigations using steady-light irradiation and flash spectroscopy have been crucial in determining the nature of the reactive state responsible for the photoisomerization of this compound. deepdyve.comoup.com Experiments measuring quantum yields and the decay kinetics of transient species have demonstrated that the excited singlet state (S1) of this compound is responsible for the isomerization to 1-isoquinolone in polar, hydroxylic solvents. rsc.orgnstl.gov.cndeepdyve.comoup.comwur.nl The formation of isoquinolone is a rapid process, occurring within 20 nanoseconds of a laser flash. rsc.orgnstl.gov.cn Given that the singlet lifetime is approximately 1 nanosecond, this leaves a very short timeframe for the formation of any intermediate. rsc.orgnstl.gov.cn

While a triplet excited state of this compound has been observed and characterized through transient absorptions in the 360 nm to 600 nm region, it has been shown not to contribute to the isomerization reactivity. rsc.orgnstl.gov.cndeepdyve.comoup.com Instead, the triplet state is primarily responsible for deoxygenation reactions. wur.nl

Radical Ion Pair Mechanisms in Photochemical Reactions

The photochemical conversion of this compound to 1-isoquinolone in hydroxylic solvents is understood to proceed through a radical-ion pair mechanism. capes.gov.br This process is initiated by an electron transfer from the excited singlet N-oxide to the hydrogen-bonded alcohol molecule. capes.gov.br This transfer results in the formation of a singlet hydrogen-bonded radical ion pair, which is a key intermediate in the reaction pathway. capes.gov.broup.com This radical-ion pair consists of the cation radical of the N-oxide and the anion radical of the alcohol, linked by a hydrogen bond. capes.gov.broup.com The existence of this field-sensitive intermediate is a defining feature of this reaction pathway and distinguishes it from mechanisms involving intermediates like oxaziridine (B8769555). capes.gov.br

In acceptor-donor systems where this compound acts as the acceptor, photoinduced electron transfer in an acidic medium can also lead to the formation of a charge-transfer (CT) state. nih.gov The dominant primary photochemical process from this CT state is the scission of the N-O bond, leading to subsequent radical coupling. nih.gov

Magnetic Field Effects on Photochemical Isomerization

A unique characteristic of the photoisomerization of this compound to lactam is its sensitivity to external magnetic fields. capes.gov.br When the reaction is conducted in the presence of a magnetic field, the chemical yield of the lactam product exhibits a minimum at a specific field strength. capes.gov.brcapes.gov.br In ethanol, this minimum occurs at approximately 1 Tesla (T). capes.gov.br This phenomenon is explained by the radical-ion pair mechanism, specifically through an electron-nuclear hyperfine interaction (HFI) mechanism that also considers the electron-exchange interaction in the radical-ion pair. capes.gov.br The presence of this magnetic field effect is considered unambiguous evidence that the reaction proceeds via the singlet hydrogen-bonded radical-ion pair and not an oxaziridine intermediate. capes.gov.br

The effect is also markedly dependent on the specific alcohol used as the solvent. capes.gov.broup.com The magnetic field strength at which the minimum lactam yield is observed increases as the solvent is changed from t-butyl alcohol to 2-propanol or ethanol, and then to methanol. capes.gov.broup.com This trend correlates with the pKa values of the alcohols. capes.gov.broup.com This solvent dependence provides strong supporting evidence for the S1-born singlet radical-ion-pair intermediate. capes.gov.broup.com

Table 1: Effect of Hydroxylic Solvent on Magnetic Field Minimum for Lactam Formation

SolventApproximate Magnetic Field for Minimum Lactam Yield (T)Reference
t-Butyl alcohol~0.72 capes.gov.broup.com
2-PropanolHigher than t-Butyl alcohol capes.gov.broup.com
Ethanol~1.0 capes.gov.br
MethanolHigher than Ethanol/2-Propanol capes.gov.broup.com

Deoxygenation Reactions

Beyond photochemical rearrangements, this compound can undergo deoxygenation to form the parent isoquinoline. This reduction is a key transformation and can be achieved using various reagents, with carbon disulfide being a notable example.

Carbon Disulfide Mediated Deoxygenation

Carbon disulfide serves as an effective reductant for the deoxygenation of this compound under mild conditions. thieme-connect.de The proposed mechanism for this reaction involves an initial [3+2] dipolar cycloaddition between the this compound and carbon disulfide. thieme-connect.de This step forms a transient intermediate. thieme-connect.de Following the cycloaddition, the reaction is believed to proceed through the homolytic cleavage of the N–O and C–S bonds, which yields the desired isoquinoline product along with carbonyl sulfide (B99878) (COS) and elemental sulfur as byproducts. thieme-connect.de The involvement of a radical pathway in this deoxygenation process has been demonstrated experimentally; the addition of a radical scavenger like TEMPO to the reaction mixture was shown to inhibit the formation of the deoxygenated product. thieme-connect.de

Proposed Radical Pathways and Evidence

The reactivity of this compound can be influenced by radical pathways, particularly in reactions leading to functionalization of the heterocyclic core. Certain reactions, such as the synthesis of 3-nitroquinoline (B96883) N-oxides, are proposed to proceed through a free radical process. rsc.orgrsc.org Evidence for radical involvement comes from mechanistic studies which suggest that the reaction between quinoline (B57606) N-oxides and tert-butyl nitrite (B80452) involves an NO2 radical. This electrophilic radical is thought to couple with the electron-rich C3 position of the quinoline N-oxide. rsc.org

In other instances, radical-mediated processes have been implicated in the functionalization of related N-heterocyclic oxides. For example, the cytotoxicity of certain heterocyclic N-oxides is attributed to their selective reduction to highly reactive free radicals, which can then cause DNA damage. nih.gov Mechanistic investigations into the visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines also point towards a radical-mediated spin-center shift as a key step in the reaction mechanism. nih.gov These findings support the idea that radical intermediates can play a crucial role in the chemistry of this compound and its derivatives.

Catalytic Reduction of Nitro-Substituted Isoquinoline N-Oxides

The catalytic reduction of nitro-substituted isoquinoline N-oxides is a significant transformation, providing access to amino-substituted isoquinolines, which are important structural motifs in various biologically active compounds. acs.org Electrochemical methods have been developed for the reduction of nitroarenes, which can be applied to nitro-substituted isoquinoline N-oxides. These methods offer a sustainable approach, often proceeding under mild, reagent-free conditions in an undivided cell with constant current electrolysis. researchgate.netacs.org

One approach involves the use of a photocatalytic system with a [Ru(bpy)3]2+ catalyst, blue light LEDs, and ascorbic acid as a reductant. This method has been successfully applied to the reduction of nitro N-heteroaryls to the corresponding anilines. acs.org The proposed mechanism involves a proton-coupled electron transfer between ascorbic acid, the photocatalyst, and the nitro N-heteroaryl. acs.org

Electrochemical reduction can also be employed. For instance, the cathodic reduction of 2-allyl-substituted nitroarenes can lead to the formation of quinoline N-oxides through the generation of nitroarene radical anions. chemrxiv.org These radical anions can then undergo intramolecular reactions to form the heterocyclic ring system. chemrxiv.org The specific conditions, such as the choice of cathode material (e.g., platinum or lead), can influence the reaction outcome. acs.org

The following table summarizes the yields of various aminoquinolines produced from the photoreduction of their corresponding nitroquinolines. acs.org

EntrySubstrateProductYield (%)
12-Methoxy-6-nitroquinoline2-Methoxy-6-aminoquinoline95
24-Chloro-8-nitroquinoline4-Chloro-8-aminoquinoline92
35-Nitroquinoline5-Aminoquinoline99
46-Nitroquinoline6-Aminoquinoline98
57-Nitroquinoline7-Aminoquinoline99
68-Nitroquinoline8-Aminoquinoline75
72-Methyl-8-nitroquinoline2-Methyl-8-aminoquinoline90

Electrophilic Aromatic Substitution Reactions

Regioselectivity in Nitration Reactions

The nitration of this compound is an electrophilic aromatic substitution reaction where the position of the incoming nitro group is highly dependent on the reaction conditions and the nitrating agent used. Under typical nitrating conditions using a mixture of nitric and sulfuric acids, electrophilic substitution on isoquinoline occurs preferentially at the C5 and C8 positions of the benzenoid ring. imperial.ac.uk

However, the N-oxide functionality significantly influences the regioselectivity. In the case of quinoline N-oxides, nitration with tert-butyl nitrite has been shown to be highly regioselective for the C3 position, proceeding through a proposed free radical mechanism. rsc.orgrsc.org This method is notable for being metal-free and using the nitrating agent as both the nitro source and the oxidant. rsc.org It is speculated that the higher electron density at the C3 position directs the electrophilic NO2 radical to this site. rsc.org

In contrast, nitration of pyridine (B92270) N-oxide, a related heterocyclic N-oxide, with nitrating acid yields exclusively the 4-nitro derivative. sapub.org This high regioselectivity is attributed to the electronic properties of the N-oxide group, which increases the electron density at the C4 position. sapub.org

The following table presents the yields of 3-nitroquinoline N-oxides from the reaction of various substituted quinoline N-oxides with tert-butyl nitrite. rsc.org

EntrySubstituent on Quinoline N-oxideProductYield (%)
15-Bromo5-Bromo-3-nitroquinoline N-oxide75
25-Methoxy5-Methoxy-3-nitroquinoline N-oxide60
35-Phenyl5-Phenyl-3-nitroquinoline N-oxide68
46-Chloro6-Chloro-3-nitroquinoline N-oxide82
56-Bromo6-Bromo-3-nitroquinoline N-oxide80
66-Methyl6-Methyl-3-nitroquinoline N-oxide72
77-Methyl7-Methyl-3-nitroquinoline N-oxide64
88-Bromo8-Bromo-3-nitroquinoline N-oxide55
98-Methyl8-Methyl-3-nitroquinoline N-oxide58

C-H Functionalization and Heteroarylation Reactions

Deoxygenative C2- and C1-Heteroarylation

A significant advancement in the functionalization of this compound is the development of deoxygenative C-H heteroarylation reactions. These reactions allow for the direct introduction of a heteroaryl group at the C1 position, with concomitant removal of the N-oxide oxygen atom. A metal- and additive-free protocol has been established for the C1-heteroarylation of this compound using N-sulfonyl-1,2,3-triazoles as the heteroaryl source. nih.govresearchgate.net This method is highly efficient, proceeds under mild conditions, and exhibits excellent regioselectivity for the C1 position. nih.govresearchgate.net

The reaction is not limited to this compound; it is also applicable to the C2-heteroarylation of quinoline N-oxides. nih.govresearchgate.netresearchgate.net The process is operationally simple and has been successfully applied to the late-stage modification of natural products. nih.govresearchgate.net

The substrate scope for the reaction of substituted triazoles with this compound is broad, accommodating both aromatic and aliphatic triazoles, which afford the corresponding C1-heteroarylated isoquinolines in good to excellent yields. nih.gov

Mechanistic Elucidation of Triazolylation

The proposed mechanism for the C2-triazolylation of quinoline N-oxides, which can be extended to the C1-triazolylation of this compound, initiates with the nucleophilic attack of the N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole. nih.gov This initial step leads to the formation of an intermediate adduct. nih.gov Subsequently, this intermediate eliminates a free triazolyl anion, generating a second intermediate species. nih.gov

Catalyst- and Additive-Free Cascade Reactions

The development of synthetic methodologies that are both efficient and environmentally benign is a central goal in modern organic chemistry. In this context, cascade reactions that proceed without the need for catalysts or additives are particularly attractive due to their operational simplicity and economic advantages. A notable example is the cascade reaction between isoquinoline N-oxides and alkynones, which yields fluorescent benzoazepino[2,1-a]isoquinoline derivatives. nih.govfigshare.comacs.org This transformation proceeds smoothly under catalyst- and additive-free conditions, highlighting its efficiency and practicality. nih.govacs.org

The reaction is initiated by a [3 + 2] cycloaddition of the this compound with the alkynone, which serves as the dipolarophile. acs.orgclockss.org This step generates a thermally unstable isoxazolo[3,2-a]isoquinoline intermediate. acs.org Following its formation, this intermediate undergoes a ring-opening event to produce a new intermediate, which can exist in equilibrium with its enamine tautomer. acs.org The reaction culminates in an intramolecular nucleophilic substitution within this intermediate, leading to the final benzoazepino[2,1-a]isoquinoline product. acs.org Theoretical investigations using Density Functional Theory (DFT) support this proposed mechanism, indicating that the initial cycloaddition adduct is significantly higher in free energy than the subsequent intermediates, driving the reaction forward. acs.org

This methodology demonstrates good substrate tolerance, allowing for the synthesis of a variety of functionalized pyrrolo[2,1-a]isoquinolines and related structures in moderate to excellent yields. researchgate.net The atom-economical nature of this catalyst-free approach makes it a valuable tool for constructing complex heterocyclic scaffolds from simple precursors. researchgate.net

Table 1: Examples of Catalyst-Free Cascade Reactions of this compound with Alkynones

The following table summarizes representative examples from the literature, showcasing the scope of the reaction. Note that specific yields can vary based on reaction conditions and substituents.

This compound Substrate (1)Alkynone Substrate (2)ProductReported Yield
This compound1,3-Diphenylprop-2-yn-1-oneBenzoazepino[2,1-a]isoquinoline derivativeGood to Excellent acs.org
Substituted Isoquinoline N-oxidesAryl/Alkyl AlkynonesFunctionalized Benzoazepino[2,1-a]isoquinolinesModerate to Excellent researchgate.net
This compoundYnedionesFunctionalized Pyrrolo[2,1-a]isoquinolinesModerate to Excellent clockss.org

Transition Metal-Catalyzed C-H Activation (e.g., Palladium, Copper)

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic compounds, including isoquinoline N-oxides. nih.govnih.gov The N-oxide functional group can act as a directing group, enabling high regioselectivity in these transformations. acs.org Catalysts based on palladium and copper have been extensively utilized for this purpose. beilstein-journals.orgresearchgate.net

Copper-catalyzed reactions represent a simple and efficient method for C-H functionalization. For instance, protocols for the direct amination of quinoline N-oxides with secondary aliphatic amines have been developed using copper catalysis, often proceeding under mild, ligand-free, and oxidant-free conditions. acs.org These methods are also applicable to this compound, leading to C1-functionalized products. A metal- and additive-free deoxygenative C2-heteroarylation of quinolines has been developed, which is also compatible with this compound, affording C1-heteroarylated isoquinoline products in good to excellent yields. beilstein-journals.org Copper(II) acetate (B1210297) has been shown to catalyze the C(sp³)–H functionalization of β-diketones and their subsequent annulation with 2-bromoaryl oximes to deliver isoquinoline N-oxides. researchgate.netresearchgate.net

Palladium catalysis is also prominent in the synthesis and functionalization of isoquinoline N-oxides. researchgate.netacs.org Palladium-catalyzed C-H activation and annulation processes are employed to construct the this compound scaffold itself from starting materials like aryl oximes. researchgate.netacs.org Furthermore, palladium-catalyzed dearomative reactions have been developed that utilize arenes to generate complex cyclic structures. nih.gov

Table 2: Selected Transition Metal-Catalyzed C-H Activation Reactions of Isoquinoline N-Oxides

This table provides an overview of different catalytic systems used for the C-H functionalization of the this compound core.

Metal CatalystCoupling PartnerReaction TypeProduct TypeReference
Copper(I) Iodide (CuI)Secondary Aliphatic AminesDirect C-H Amination2-Aminoquinoline N-oxides acs.org
Copper(II) Acetate (Cu(OAc)₂)Active Methylene (B1212753) CompoundsC(sp³)-H Functionalization/AnnulationIsoquinoline N-oxides researchgate.net
Palladium(II) Acetate (Pd(OAc)₂)AlkenesOxidative Cyclization/AnnulationPolysubstituted Isoquinoline N-oxides acs.org
Rhodium(III) complexPropargyl AlcoholsOxidative Annulation3-Substituted Isoquinoline N-oxides researchgate.net
None (Metal-Free)N-sulfonyl-1,2,3-triazolesDeoxygenative C1-HeteroarylationC1-Triazolyl Isoquinolines beilstein-journals.org

The mechanisms of transition metal-catalyzed functionalizations of aromatic N-oxides often involve steps where the aromaticity of the heterocyclic ring is temporarily lost and subsequently regained. This dearomatization/rearomatization sequence is crucial for understanding the reactivity and formation of the final products. chinesechemsoc.org

In many catalytic cycles, the reaction initiates with the coordination of the metal catalyst to the N-oxide. This is followed by a C-H activation step, often leading to the formation of a metallacycle intermediate. acs.org A subsequent nucleophilic attack on the heterocyclic ring can lead to a dearomatized intermediate. For example, palladium-catalyzed dearomative transformations can proceed through the formation of para-cycloadducts which are then intercepted by nucleophiles. nih.gov

A general mechanistic paradigm involves an initial nucleophilic addition to the (iso)quinoline ring, which disrupts the aromatic system (dearomatization). This is followed by a series of steps, which could include rearrangements or eliminations, that ultimately lead to the expulsion of a leaving group and the restoration of a stable aromatic system in the product (rearomatization). chinesechemsoc.org This sequence allows for the net functionalization of a C-H bond. Mechanistic studies on the skeletal editing of pyridine and quinoline N-oxides have revealed that dearomatization and aromatization processes are involved, where the N-O motif is ultimately replaced by a C-H motif. chinesechemsoc.org Asymmetric dearomatization reactions catalyzed by transition metals have also become a powerful strategy for accessing complex spiro- or polycyclic ring systems from planar aromatic precursors. chinesechemsoc.org

Oxidation Reactions

This compound can act as an oxygen atom transfer agent, participating in various oxidation reactions. Its ability to oxidize other substrates is a key aspect of its chemical reactivity.

This compound is capable of oxidizing Buckminsterfullerene (C60) under specific conditions. nih.govxunlan.net The reaction is effectively carried out under ultrasonic irradiation in the presence of air, typically at temperatures ranging from 25 to 43 °C. nih.gov This process results in the formation of fullerene oxides, primarily C60O and C60O₂, where an oxygen atom has been added to the fullerene cage, forming an epoxide structure. nih.govacademie-sciences.fr

This oxidation is not unique to this compound; other amine N-oxides such as pyridine N-oxide and quinoline N-oxide also facilitate this transformation under similar ultrasonic conditions. nih.govacademie-sciences.fr The use of ultrasound is crucial for promoting the reaction, which involves the transfer of an oxygen atom from the N-oxide to the fullerene. koreascience.kr The products of this oxidation have been confirmed and analyzed using techniques such as MALDI-TOF mass spectrometry, UV-vis spectroscopy, and HPLC. nih.gov

Table 3: Oxidation of Fullerene C60 with this compound

Summary of the reaction conditions and products for the ultrasonic-assisted oxidation of C60.

SubstrateOxidizing AgentKey ConditionTemperatureProduct(s)Reference
Fullerene (C60)This compoundUltrasonic Irradiation25-43 °CFullerene Oxides [C60(O)n], n=1-2 nih.gov

Derivatization and Functionalization Strategies for Isoquinoline N Oxide

Functionalization in Polymer Chemistry

The functionalization of polymers with specific end groups is a significant strategy in macromolecular engineering, enabling the creation of novel materials such as block copolymers. Isoquinoline (B145761) N-oxide serves as a key reagent in the synthesis of photoactive N-alkoxy isoquinolinium ion terminated polystyrenes. sigmaaldrich.cnscientificlabs.co.uk These polymeric salts are designed to act as macroinitiators for photoinduced polymerization, offering a versatile route to producing block copolymers. researchgate.netitu.edu.tr

The synthesis of these specialized polystyrenes begins with the preparation of well-defined halogen-terminated polystyrene, typically through Atom Transfer Radical Polymerization (ATRP). ATRP allows for the controlled polymerization of styrene, yielding polystyrenes with a predetermined molecular weight and a narrow molecular weight distribution (polydispersity). The resulting polymers possess a terminal bromine atom (PSt-Br), which is crucial for the subsequent functionalization step. researchgate.net

The transformation of the bromo-terminated polystyrene into a photoactive macroinitiator is achieved by reacting it with isoquinoline N-oxide. This reaction is conducted in the presence of a silver salt, such as silver hexafluoroantimonate (AgSbF₆), in a solvent like dichloromethane. researchgate.net The silver salt facilitates the abstraction of the bromine atom from the polystyrene chain end, generating a carbocation that is then trapped by the this compound. This process results in the formation of an N-alkoxy isoquinolinium salt at the polymer chain end, with a non-nucleophilic counter-anion like hexafluoroantimonate (SbF₆⁻). researchgate.net Depending on whether the initial polystyrene was mono- or di-brominated, this method can yield polymers with one or two photoactive end groups, respectively. researchgate.net

The resulting N-alkoxy isoquinolinium ion terminated polystyrenes are photoactive. researchgate.net Upon irradiation with ultraviolet (UV) light, typically around 350 nm, the N-O bond in the isoquinolinium moiety undergoes homolytic cleavage. itu.edu.tr This cleavage generates a polymeric alkoxy radical at the chain end. This highly reactive radical species can then initiate the free-radical polymerization of a second monomer, such as methyl methacrylate (B99206) (MMA). researchgate.netitu.edu.tr

This photoinitiation capability is a powerful tool for synthesizing block copolymers. For instance, irradiating the N-alkoxy isoquinolinium ion terminated polystyrene in the presence of MMA leads to the formation of poly(styrene-b-methyl methacrylate) (PSt-b-PMMA), an AB-type block copolymer. researchgate.net If a difunctional initiator is used to begin with, an ABA-type triblock copolymer can be synthesized. researchgate.netresearchgate.net The structure and composition of the resulting block copolymers are typically confirmed using analytical techniques such as Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy. researchgate.net GPC analysis shows a clear shift to higher molecular weight after the photopolymerization of the second block, while maintaining a relatively low polydispersity, confirming the formation of the block copolymer. researchgate.net

Table 1: Characterization Data for Polystyrene Macroinitiator and Resulting Block Copolymer This table presents representative data from the synthesis of a poly(styrene-b-methyl methacrylate) block copolymer using an N-alkoxy isoquinolinium ion terminated polystyrene macroinitiator.

Polymer SampleMn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Polydispersity (Mw/Mn)
PSt-Br (Precursor)5,0005,4001.15
PSt-b-PMMA-15,2001.38

Data is illustrative and based on findings reported in polymer chemistry research. researchgate.net

Computational and Spectroscopic Characterization Studies

Advanced Spectroscopic Analysis

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation and characterization of isoquinoline (B145761) N-oxide. These methods provide critical insights into the electronic structure, bonding, and dynamic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of isoquinoline N-oxide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. The N-oxide group significantly influences the chemical shifts of the protons and carbons in the heterocyclic ring compared to the parent isoquinoline molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for each of the seven protons on the bicyclic ring system. The presence of the N-oxide function generally leads to a downfield shift of the adjacent protons due to its electron-withdrawing nature. chemicalbook.com

Table 1: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.95s
H-38.13d7.05
H-47.38d7.05
H-57.03s
H-87.13s
Aromatic-H7.52 - 7.62m
Aromatic-H7.70 - 7.76m

Note: Data compiled from multiple sources and may show slight variations based on solvent and experimental conditions. clockss.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons adjacent to the N-oxide group (C-1 and C-8a) are particularly affected, showing significant shifts. chemicalbook.comspectrabase.com The assignment of carbon signals is often aided by computational methods and two-dimensional NMR techniques. researchgate.netoup.com

Table 2: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1129.1
C-3120.7
C-4128.1
C-4a128.8
C-5129.0
C-6127.3
C-7129.8
C-8125.4
C-8a137.6

Note: Data sourced from SpectraBase and may vary based on experimental parameters. spectrabase.com

Infrared (IR) spectroscopy is used to identify the functional groups and vibrational modes within the this compound molecule. nih.gov The most characteristic vibration is that of the N-O bond. The N→O stretching frequency is a key diagnostic feature in the IR spectra of aromatic N-oxides. tandfonline.comtandfonline.com This band is typically strong and its position can be influenced by substituents and hydrogen bonding interactions. nih.govtandfonline.com Other bands correspond to C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. clockss.org

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
~3050Aromatic C-H Stretch
~1600Aromatic C=C Stretch
1318 - 1254N→O Stretch
~1155C-O Stretch
~902Aromatic C-H Bend

Note: Data compiled from various studies. The exact position of the N-O stretching band can vary. clockss.orgtandfonline.comias.ac.in

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. nasa.govcapes.gov.br The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion (M⁺) peak at m/z 145. nist.gov A key fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom, resulting in a strong (M-16)⁺ peak. rsc.org In the case of this compound, this corresponds to a peak at m/z 129, representing the isoquinoline cation. nasa.govnist.gov

This [M-O]⁺ fragment is a diagnostic marker for the N-oxide functionality. rsc.org Further fragmentation of the m/z 129 ion follows the established patterns for the parent isoquinoline molecule.

Raman spectroscopy provides complementary information to IR spectroscopy regarding the vibrational modes of the molecule. nih.gov The technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra show characteristic shifts corresponding to the ring vibrations and the N-O stretch. ias.ac.in The N-O stretching vibration is also observable in the Raman spectrum, typically appearing in a similar region as in the IR spectrum. ias.ac.in

Table 4: Selected Raman Shifts for this compound

Raman Shift (cm⁻¹)Assignment
~1603Ring C=C Stretch
~1254N→O Stretch

Note: Data compiled from FT-Raman spectra. nih.govias.ac.in

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons and thus ESR-silent, the technique is highly relevant for studying its radical ions or transient radical species that may be formed during chemical reactions or photochemical processes. For instance, ESR spectroscopy has been employed to characterize radical anions formed from derivatives like 4-nitroquinoline (B1605747) N-oxide. acs.org However, specific ESR spectroscopic data for the radical cation or anion of the parent this compound is not detailed in the available literature.

Flash spectroscopy, a time-resolved technique, is crucial for studying short-lived photochemical intermediates. Investigations on this compound using flash photolysis have successfully detected and characterized transient species. deepdyve.comoup.com When this compound is subjected to UV irradiation, transient absorptions are observed, which have been assigned to the triplet-triplet (T-T) transition of the molecule. oup.comoup.com

Studies in hydroxylic solvents like methanol (B129727) revealed transient absorptions in the 360-600 nm range. deepdyve.comoup.com The decay kinetics of these transient species helped to elucidate the photochemical reaction mechanism, indicating that the excited singlet state is primarily responsible for the photoisomerization to isocarbostyril, while the lowest triplet state is involved in deoxygenation reactions. deepdyve.comoup.com Laser flash photolysis (LFP) combined with time-resolved infrared spectroscopy (TRIR) has also been used to study the electron-transfer chemistry of the triplet excited state of this compound. acs.orgohiolink.edu

Electron Spin Resonance (ESR) Spectroscopy

Computational Chemistry Methodologies

Computational chemistry provides a powerful toolkit for investigating the structure, properties, and reactivity of this compound at the atomic and electronic levels. Various methodologies have been employed to elucidate its behavior in different chemical environments.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of this compound and its derivatives. Researchers have utilized DFT to explore a range of properties, from geometric optimization to reaction energetics. For instance, DFT calculations have been instrumental in investigating the mechanisms of reactions involving this compound, such as its role in the synthesis of other complex molecules. nih.gov Studies have also employed DFT to understand the structural features and electronic properties of various this compound derivatives. thieme-connect.comacs.org

In the context of reaction mechanisms, DFT calculations have been used to map out the energy profiles of chemical transformations. For example, the mechanism of gold-catalyzed oxidative reactions of thioalkynes with quinoline (B57606) N-oxides, a related class of compounds, has been thoroughly investigated using DFT. acs.orgfigshare.com These studies predict reaction pathways and transition states, offering a detailed molecular-level understanding of the reaction. Similarly, DFT has been applied to study the hypervalent iodine-mediated oxidative cyclization of ketoximes to form isoquinoline N-oxides, with calculations performed at the (u)wB97xD/def2TZVP level of theory to elucidate the energy profile of the reaction. acs.org

The choice of functional and basis set is critical for the accuracy of DFT calculations. A variety of combinations have been used in the study of this compound and its analogues, as summarized in the table below.

Study Focus Functional Basis Set Solvent Model Reference
Rearrangement of acetylenic amine-N-oxidesB3LYP, B3LYP-D3LANL2DZ (for gold), 6-31G(d) (for other atoms)CPCM (dichloromethane) nih.gov
Excited state proton transfer in N-oxide-based fluorophoresB3LYP6-311+G(d,p)CPCM rsc.org
Oxidative cyclization to isoquinoline N-oxides(u)wB97xDdef2TZVPSMD (TFE) acs.org
Ring-opening and denitrogenation of isoquinolineM06, M06-2X6-311G(d,p), 6-311+G(d,p)- researchgate.net
Asymmetric Larock isoquinoline synthesisNot specifiedNot specifiedNot specified acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its derivatives over time. This methodology is particularly useful for understanding intermolecular interactions and conformational changes. For example, Car-Parrinello molecular dynamics (CPMD) has been used to study hydrogen bonding in N-oxide derivatives, providing insights into proton mobility and structural aspects in both the gas phase and solid state. nih.govmdpi.com

In a study investigating potential therapeutic agents, MD simulations were employed to analyze the stability of complexes formed between nitro derivatives of quinoline and quinoline N-oxide and the SARS-CoV-2 main protease. researchgate.netnih.gov These simulations, often extending for significant time scales (e.g., 100 ns), help in assessing the stability of ligand-protein interactions, which is a critical aspect of drug design. researchgate.net

Quantum Mechanical Calculations for Reaction Mechanisms

The elucidation of reaction mechanisms involving this compound heavily relies on quantum mechanical (QM) calculations. nih.gov These methods, primarily DFT, allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern the course of a chemical reaction.

One notable application is in understanding the regioselectivity of nucleophilic additions to isoquinolinequinones, where the N-oxide functionality plays a crucial role in directing the reaction pathway through a series of tautomerizations. nih.gov QM calculations have also been pivotal in uncovering a novel concerted hetero-retroene reaction mechanism in the gold-catalyzed rearrangements of acetylenic amine-N-oxides, challenging previously proposed mechanisms involving gold carbene intermediates. nih.gov Furthermore, the mechanism for the amination of isoquinoline-N-oxides has been proposed based on computational studies, providing a theoretical framework for this synthetic transformation. researchgate.net The ring-opening and denitrogenation of isoquinoline in supercritical water have also been explored, with QM calculations revealing multiple reaction paths and the catalytic effect of water molecules in reducing reaction energy barriers. researchgate.net

Prediction of Structure-Activity Relationships (SAR) through Computational Programs

Computational programs play a significant role in predicting the structure-activity relationships (SAR) of this compound derivatives. nih.gov These predictions are valuable for identifying new potential applications for these compounds. The computer program PASS (Prediction of Activity Spectra for Substances) has been used to forecast additional biological activities for naturally occurring this compound alkaloids based on their chemical structures. nih.govresearchgate.net This approach helps in prioritizing compounds for further experimental investigation.

By combining known biological activities with computational predictions, researchers can build a more comprehensive understanding of how structural modifications influence the pharmacological profile of isoquinoline N-oxides. This synergy between experimental data and in silico modeling accelerates the discovery of new lead compounds for drug development. nih.gov

Electronic Structure and Excited State Calculations

The electronic structure and behavior of this compound in its excited states are fundamental to understanding its photophysical and photochemical properties. Time-dependent density functional theory (TD-DFT) is a primary computational tool for these investigations. rsc.org

Studies on related quinoline N-oxide derivatives have provided significant insights that are applicable to this compound. For instance, TD-DFT calculations have been used to study the excited-state intramolecular proton transfer (ESIPT) phenomenon in quinoline derivatives, revealing that proton transfer is often unfavorable in the ground state but becomes spontaneous in the excited state. aip.org These calculations help in understanding the electronic reorganization that occurs upon photoexcitation.

The electronic structure of the N-O bond gives it good hydrogen bond accepting capabilities, a feature that has been explored through both static DFT and molecular dynamics simulations. mdpi.comaip.org Furthermore, the interaction of this compound with other molecules, such as in the photoinduced electron transfer in a complex with zinc tetraphenylporphyrin, has been studied using electronic structure calculations to understand the nature of the intermolecular interactions and their effect on the electronic states. acs.org The influence of substituents and the surrounding environment on the electronic transitions can be systematically studied, providing a basis for designing molecules with specific photophysical properties. chemrxiv.org

Applications of Isoquinoline N Oxide in Contemporary Organic Synthesis and Medicinal Chemistry

Role as Synthetic Intermediates and Building Blocks

Isoquinoline (B145761) N-oxide is a valuable synthetic intermediate for the preparation of a wide range of isoquinoline derivatives. chemimpex.com Its utility stems from the N-oxide functional group, which activates the heterocyclic ring, facilitating various chemical transformations. chemimpex.com The photochemical isomerization of isoquinoline N-oxide has been investigated, highlighting its potential in light-induced reactions. scientificlabs.co.uk

Modern synthetic methods often employ isoquinoline N-oxides as key precursors. For instance, they can be prepared through the intramolecular oxidative cyclization of ketoximes with alkenes, a metal-free approach that yields polysubstituted isoquinoline N-oxides. acs.orgacs.org Another common strategy involves the cyclization of 2-alkynylbenzaldoxime derivatives. nih.govmdpi.com This starting material can be transformed into this compound through intramolecular 6-endo cyclization, often catalyzed by metals like copper or via thermal methods. nih.govmdpi.comrsc.org These N-oxides can then undergo further reactions, such as the Reissert–Henze-type reaction, to produce functionalized isoquinolones, which are key components in the synthesis of complex alkaloids like rosettacin. mdpi.com

The synthetic utility of isoquinoline N-oxides is demonstrated in their conversion to other functionalized heterocycles. acs.orgresearchgate.net For example, they are used in the synthesis of N-alkoxy isoquinolinium terminated polystyrenes. The development of efficient, one-pot syntheses for isoquinoline N-oxides, sometimes using water as a green solvent, further enhances their accessibility and application as versatile building blocks in organic chemistry. rsc.orgresearchgate.net

Medicinal Chemistry and Drug Discovery

The this compound framework is a cornerstone in medicinal chemistry, recognized for its role in both naturally occurring and synthetic bioactive compounds. chemimpex.comnih.gov

A significant number of biologically active this compound alkaloids have been isolated from various plant species. nih.gov These natural products exhibit a wide spectrum of pharmacological activities, including antimicrobial, antibacterial, and antitumor effects. nih.govresearchgate.net Research has identified over 200 such compounds, emphasizing their role as a rich source of lead compounds for drug discovery. nih.gov Examples include cularidine (B1193937) N-oxides, which have been isolated and structurally analyzed. researchgate.net The study of these naturally occurring molecules provides valuable insights into the structural requirements for biological activity. researchgate.net

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug design. The this compound structure is considered one such scaffold. acs.orgresearchgate.net Its prevalence in biologically active natural products and its adaptability for chemical modification make it an attractive template for developing new therapeutic agents. chemimpex.comacs.orgacs.org

The isoquinoline framework itself is found in numerous compounds with a broad range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govorientjchem.org The N-oxide functionality enhances this potential, often playing a critical role in the molecule's biomedical applications by influencing properties like solubility and reactivity. nih.gov The development of synthetic routes to create libraries of this compound derivatives allows for the exploration of this chemical space to identify novel bioactive compounds. acs.orgrsc.org

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For this compound derivatives, SAR studies help to understand how different structural modifications affect their biological potency and selectivity. nih.gov Research has shown that the type and position of substituents on the isoquinoline ring system significantly influence the pharmacological effects. researchgate.net

For instance, in the context of anticancer activity, the internal ring structure and the nature of functional groups play a key role in the interaction with molecular targets. researchgate.net SAR studies on isoquinoline alkaloids and their N-oxides have provided a basis for the rational design of more effective and specific drugs. preprints.org These investigations have helped to identify necessary active groups and optimal structural conformations for desired biological outcomes, such as cytotoxicity against tumor cells. researchgate.netresearchgate.net

The this compound scaffold is a prominent feature in the design of novel anticancer agents. chemimpex.comacs.org A notable example is the isoquinolinequinone (IQQ) N-oxide framework, which has been developed as a potent anticancer template. acs.orgresearchgate.net This framework is inspired by cytotoxic natural product families like the mansouramycins and caulibugulones. rsc.orgresearchgate.net

Researchers have synthesized and evaluated libraries of IQQ N-oxide derivatives, identifying compounds with growth inhibition in the nanomolar range against a variety of cancer cell lines, including melanoma, ovarian, and leukemia. researchgate.netrsc.org Electrochemical studies have suggested a correlation between the electropositivity of the IQQ N-oxide framework and its cytotoxicity, pointing to a potential mechanism of action involving redox cycling and the generation of reactive oxygen species (ROS). rsc.orgresearchgate.net

Table 1: Anticancer Activity of Selected Isoquinolinequinone N-Oxide Derivatives This table presents a selection of isoquinolinequinone N-oxide compounds and their reported growth inhibition (GI₅₀) values against various cancer cell lines, highlighting their potency.

CompoundCancer Cell LineGI₅₀ (nM)Key Findings
Compound 25 MDR Tumor CellsNanomolarMost potent compound; inhibits drug efflux pumps, causes significant ROS accumulation. acs.org
Lead Compound 16 31/57 NCI60 Cell LinesNanomolarActive against doxorubicin-resistant tumor cell lines. rsc.org
C(6) Isomers NCI-60 Panel>2x lower than C(7)C(6) isomers are generally more potent than their C(7) counterparts. acs.org
Various IQQ N-Oxides Melanoma, Ovarian, LeukemiaNanomolarThe framework exhibits broad anticancer activity. rsc.orgresearchgate.net

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. acs.orgnih.gov this compound derivatives have emerged as a promising strategy to overcome MDR. acs.orgresearchgate.net

Recent studies have focused on developing potent IQQ N-oxide derivatives that are effective against MDR human tumor cell lines. acs.orgacs.org Research has shown that several of these compounds exhibit lower GI₅₀ concentrations in MDR tumor cells compared to their drug-sensitive counterparts, with some displaying nanomolar potency. acs.orgnih.gov The mechanism for overcoming MDR may involve the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant cells. acs.orgresearchgate.net For example, the most potent compound in one study, compound 25, was found to inhibit the activity of these pumps, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. acs.org These findings, confirmed in 3D spheroid models, position this compound derivatives as strong candidates for further development as agents against MDR cancers. acs.orgnih.gov

Design of Anticancer Agents

Impact on Cell Cycle and Apoptosis Pathways

This compound derivatives have demonstrated significant effects on cell cycle progression and the induction of apoptosis, positioning them as compounds of interest in cancer research. The mechanisms through which these molecules exert their cytotoxic effects often involve the modulation of key regulatory pathways.

One area of investigation has been the impact of isoquinolinequinone N-oxides on multidrug-resistant (MDR) cancer cells. acs.orgnih.gov Studies on MDR non-small cell lung cancer (NSCLC) and colorectal cancer cells revealed that certain isoquinolinequinone N-oxides can induce collateral sensitivity. nih.gov These compounds were found to reduce the viability of MDR cells, both in 2D cultures and 3D spheroids, without significantly affecting non-tumorigenic cells. nih.gov The underlying mechanism involves an increase in reactive oxygen species (ROS) and a disruption of the glutathione (B108866) (GSH) balance, particularly in MDR cells. nih.gov

Furthermore, some isoquinolinequinone N-oxide derivatives have been shown to inhibit cell proliferation and alter the cell cycle profile. acs.orgresearchgate.net For instance, compound 25 (an isoquinolinequinone N-oxide analog) displayed a potent inhibitory effect on cell proliferation, with evidence suggesting its impact on the cell cycle may be mediated by p21. acs.org Interestingly, this particular compound did not appear to interfere with apoptosis directly. acs.org In contrast, other studies with different isoquinolinequinone N-oxides, such as AQ-12 and PQ2 , have demonstrated a significant induction of apoptosis in HCT-116 and MCF-7 cancer cells. researchgate.net

The well-known carcinogen, 4-nitroquinoline (B1605747) N-oxide (4-NQO), a related but distinct compound, induces DNA damage, which in turn activates cell cycle checkpoints and apoptosis to eliminate cells with irreparable damage. ontosight.ai While not an this compound, the study of 4-NQO provides a framework for understanding how N-oxides can interfere with fundamental cellular processes. ontosight.ai The response to such compounds involves a complex interplay of DNA repair pathways, cell cycle regulation, and programmed cell death. ontosight.ai

Isoquinoline alkaloids, the parent class of compounds, are also known to exhibit anticancer effects by activating caspase pathways leading to apoptosis and by causing cell cycle arrest through the inhibition of Cyclin D and CDK4/6. mdpi.com

Table 1: Effects of this compound Derivatives on Cell Cycle and Apoptosis

Compound/DerivativeCell Line(s)Key FindingsReference(s)
Isoquinolinequinone N-oxidesMDR NSCLC and Colorectal CancerInduce collateral sensitivity; increase ROS; disrupt GSH balance. nih.gov
Compound 25 MDR tumor cellsPotent inhibition of cell proliferation; alters cell cycle profile (possibly via p21). acs.org
AQ-12 HCT-116, MCF-7Exerted notable cytotoxicity and augmented apoptosis. researchgate.net
PQ2 HCT-116Exhibited significant cytotoxicity and induced apoptosis. researchgate.net

Other Pharmacological Activities (e.g., Antimicrobial, Antibacterial, Antifungal, Anti-inflammatory)

The this compound scaffold is a constituent of various molecules that exhibit a broad range of pharmacological activities. Isoquinoline alkaloids, in general, are recognized for their antimicrobial, antibacterial, and antitumor properties. researchgate.net The introduction of an N-oxide group can modulate these biological effects.

Naturally occurring this compound alkaloids have been isolated from different plant species and have shown confirmed antimicrobial and antibacterial activities. researchgate.net The broader class of isoquinoline alkaloids has demonstrated a wide spectrum of pharmacological actions, including anti-inflammatory effects. wisdomlib.orgnih.gov

While much of the research focuses on the broader category of isoquinoline derivatives, the N-oxide functionality is a key feature in related heterocyclic compounds with known biological activities. For example, quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs) are known for their diverse biological properties, which include antimicrobial, antitumoral, and anti-inflammatory activities. frontiersin.orgmdpi.com This suggests that the N-oxide group plays a crucial role in the pharmacological profile of these heterocyclic systems.

Catalysis

Lewis Base Catalysis

Heteroaromatic N-oxides, including this compound, are recognized for their utility as Lewis base catalysts in organic synthesis. mdpi.com Their catalytic activity stems from the polarized N-O bond, which makes the oxygen atom a potent electron-pair donor. nih.gov This allows them to activate Lewis acids, such as halosilane compounds, thereby increasing their nucleophilicity towards various electrophiles. mdpi.com

A significant application of this compound-based catalysts is in the allylation of aldehydes with allyltrichlorosilane, a variant of the Sakurai–Hosomi–Denmark reaction. mdpi.comnih.gov Chiral isoquinoline N-oxides, often incorporating an oxazoline (B21484) moiety, have been synthesized and employed as catalysts in asymmetric versions of this reaction. mdpi.com For instance, an this compound featuring a (S)-phenyl-glycinol fragment has been shown to catalyze the allylation of benzaldehyde (B42025), achieving moderate enantioselectivity. mdpi.com

The development of atropisomeric biaryl isoquinoline N-oxides represents another advancement in this area. These chiral Lewis base catalysts have been synthesized enantioselectively through dynamic kinetic resolution. nih.gov Their catalytic efficacy was demonstrated in the asymmetric allylation of benzaldehyde derivatives with allyltrichlorosilane. nih.gov The coordination of the N-oxide's oxygen atom to a Lewis acid, like ZnCl₂, enhances the positive electrostatic potential on the surface of the π-acceptor, which is a key aspect of their catalytic function. mdpi.com

Table 2: Application of this compound in Lewis Base Catalysis

ReactionCatalyst TypeKey FeaturesReference(s)
Allylation of benzaldehydeChiral oxazoline substituted isoquinoline N-oxidesCatalyzes allylation with allyltrichlorosilane; moderate enantioselectivity. mdpi.com
Asymmetric allylation of benzaldehyde derivativesAtropisomeric biaryl isoquinoline N-oxidesSynthesized via dynamic kinetic resolution; effective in asymmetric catalysis. nih.gov

Materials Science

Fluorescent N-Oxides for Bioimaging and Sensing Applications

The N-oxide functional group has been incorporated into fluorescent molecules for applications in bioimaging and sensing. rsc.orgrsc.org The introduction of an N-oxide scaffold can enable "turn-on" fluorescence through an intramolecular charge transfer (ICT) process. rsc.orgresearchgate.net This mechanism is particularly useful for developing probes that respond to specific biological conditions or analytes.

One strategy involves designing N-oxide-containing fluorophores that are initially non-fluorescent. Cleavage of the N-O bond, for instance, through an enzymatic reaction in a hypoxic environment or by reduction with Fe(II), can restore fluorescence. rsc.orgrsc.org This "turn-on" response allows for the selective and sensitive detection of these conditions or species. rsc.orgresearchgate.net

While much of the developmental work has focused on scaffolds like quinoline (B57606) N-oxide, the principles are applicable to other heteroaromatic N-oxides. rsc.org For example, probes based on quinoline N-oxide have been developed for the fluorogenic detection of hydrogen sulfide (B99878) (H₂S) and formaldehyde. rsc.org A two-photon fluorescent probe, QNO , based on a quinoline derivative, has been successfully used to detect nitric oxide (NO) in living cells and tissues at significant depths. acs.org These examples highlight the potential of incorporating the N-oxide moiety into isoquinoline-based fluorophores for similar bioimaging and sensing applications. The high water solubility of N-oxides, owing to their zwitterionic nature, further enhances their utility in biological studies. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Protocols

The synthesis of isoquinoline (B145761) N-oxides has traditionally relied on methods that can have drawbacks such as harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. researchgate.net Consequently, a major focus of future research is the development of more efficient, sustainable, and environmentally friendly synthetic protocols.

A promising approach involves the use of earth-abundant 3d-transition metals like copper, iron, and cobalt as catalysts. researchgate.net These metals offer a more sustainable alternative to precious metals such as palladium and rhodium. researchgate.net For instance, a highly efficient copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed, providing facile access to isoquinolines and isoquinoline N-oxides under simple and mild conditions without the need for organic solvents, additives, or ligands. rsc.orgnih.govrsc.orgrsc.org This method is notable for its high atom economy and the use of water as a green solvent. nih.govrsc.orgrsc.org By simply switching a hydroxyl protecting group on or off, the reaction can be selectively directed towards the formation of either isoquinolines or isoquinoline N-oxides. rsc.orgnih.govrsc.orgrsc.org

Another innovative and sustainable strategy involves the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), to mediate the oxidative cyclization of ketoximes with alkenes. acs.org This method has been shown to produce a variety of N-heterocyclic products, including isoquinoline N-oxides, in good yields. acs.org Furthermore, recent research has demonstrated the use of benzeneseleninic acid derivatives as bench-stable and easy-to-handle reagents for the synthesis of 4-(selanyl)isoquinoline-N-oxides through the selenocyclization of o-alkynyl benzaldehyde (B42025) oximes. acs.org This protocol is advantageous as it proceeds under thermal conditions in refluxing methanol (B129727), eliminating the need for an oxidant. acs.org

The development of electrochemical methods also presents a green and cost-effective route for the synthesis of isoquinoline N-oxides. researchgate.net These emerging strategies highlight the ongoing efforts to create more sustainable and practical synthetic routes to this important class of compounds. researchgate.net

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of isoquinoline N-oxides is well-established, there remains significant scope for discovering new and unexpected reaction pathways. The N-oxide moiety activates the isoquinoline ring, making it susceptible to a variety of transformations that are not readily achievable with the parent isoquinoline.

Future research will likely focus on uncovering novel catalytic cycles and reaction cascades that exploit the unique electronic properties of the isoquinoline N-oxide scaffold. This includes the exploration of new C-H functionalization reactions at various positions of the isoquinoline ring. sci-hub.se For example, Rh(III)-catalyzed oxidative annulation of aryl oximes with tertiary propargyl alcohols has been shown to be an efficient method for the regioselective synthesis of functionalized isoquinoline N-oxides. researchgate.net

The photochemical behavior of isoquinoline N-oxides is another area ripe for investigation. wur.nl While it is known that the excited singlet state can lead to isomerizations and rearrangements, and the triplet state is responsible for oxygen abstraction, a deeper understanding of these processes could lead to the development of novel photochemical transformations. wur.nl The potential involvement of transient intermediates like oxaziridines in these photoreactions continues to be a subject of study and debate. wur.nl

Furthermore, the reaction of isoquinoline N-oxides with in-situ generated reactive species, such as azaoxyallyl cations in [3+3] cycloaddition reactions, is a promising avenue for the construction of complex heterocyclic systems. researchgate.net The exploration of such novel reactivity patterns will undoubtedly expand the synthetic utility of isoquinoline N-oxides.

Advanced Computational Modeling for Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of isoquinoline N-oxides is expected to grow significantly. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into the electronic structure, reactivity, and reaction mechanisms of these compounds. nih.govacs.orgrsc.org

Advanced computational modeling can be employed for the rational design of new catalysts and reagents for the synthesis and functionalization of isoquinoline N-oxides. acs.orgrsc.org For instance, computational studies have been used to elucidate the mechanism of the Ir(III)-catalyzed amidation of quinoline (B57606) N-oxide, revealing the factors that control the regioselectivity of the reaction. acs.org Similarly, DFT studies have shed light on the mechanism of Pd(II)-catalyzed C-H functionalization of quinoline N-oxides, explaining the observed regioselectivity at the C2 and C8 positions. rsc.org

Computational methods can also be used to predict the physicochemical properties and biological activities of novel this compound derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. researchgate.netresearchgate.net For example, computational screening has been used to identify nitro derivatives of quinoline and quinoline N-oxide as potential low-cost therapeutic agents against SARS-CoV-2. researchgate.net The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for isoquinoline N-oxides.

Expansion of Biological Applications and Drug Development

Isoquinoline N-oxides and their derivatives have long been recognized for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netchemimpex.comnih.gov This makes them attractive scaffolds for drug discovery and development. researchgate.netchemimpex.comnih.gov

A key area of future research will be the design and synthesis of novel this compound derivatives with enhanced potency and selectivity against specific biological targets. chemimpex.comnih.govacs.org For instance, recent studies have focused on developing isoquinolinequinone N-oxides as collateral sensitizers to overcome multidrug resistance in cancer cells. nih.govacs.org These compounds have shown promise in targeting cancer cells that overexpress the ABCB1 transporter. nih.gov

The exploration of naturally occurring this compound alkaloids continues to be a valuable source of lead compounds for drug discovery. researchgate.netnih.gov Structure-activity relationship (SAR) studies, often aided by computational predictions, can help in identifying the key structural features responsible for the biological activity of these natural products and guide the synthesis of more potent analogues. researchgate.net

Furthermore, the unique properties of the N-oxide group can be exploited to develop prodrugs or to modify the pharmacokinetic properties of existing drugs. The continued investigation into the diverse pharmacological potential of isoquinoline N-oxides holds great promise for the development of new therapeutic agents. chemimpex.com

Integration with Advanced Materials Science

The unique electronic and photophysical properties of isoquinoline N-oxides make them promising candidates for applications in materials science. acs.orgchemimpex.com The N-oxide moiety can influence the fluorescence, conductivity, and self-assembly properties of molecules, opening up possibilities for the creation of novel functional materials. chemimpex.com

Future research in this area could focus on the design and synthesis of this compound-based polymers, coatings, and organic electronic materials. chemimpex.com For example, the incorporation of this compound units into conjugated polymer backbones could lead to materials with interesting optoelectronic properties for use in devices such as organic light-emitting diodes (OLEDs) and solar cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for isoquinoline N-oxide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : this compound is typically synthesized via oxidation of isoquinoline using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Optimization involves adjusting molar ratios, solvent choice (e.g., ethanol or dichloromethane), and reaction temperature (25–50°C). For reproducibility, document substrate purity, reaction time, and quenching procedures. Include control experiments to rule out side reactions, such as over-oxidation or ring-opening . Characterization should follow guidelines for new compounds, including 1^1H/13^13C NMR, HRMS, and elemental analysis .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C shifts to confirm N-oxide formation (e.g., deshielding of adjacent protons).
  • X-ray Diffraction : Resolve hydrogen bonding patterns (e.g., N–H⋯N interactions) to validate crystal packing .
  • HRMS/Elemental Analysis : Ensure molecular formula consistency. For known compounds, cross-reference with literature data from authoritative databases like NIST Chemistry WebBook .

Q. What are common pitfalls in interpreting spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, paramagnetic impurities, or tautomerism. To resolve:

  • Solvent Calibration : Use deuterated solvents and report chemical shifts relative to TMS.
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals.
  • Supplementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups (e.g., N–O stretch at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • MD Simulations : Study solvent effects on reaction pathways (e.g., ethanol vs. acetonitrile).
  • Transition State Analysis : Identify intermediates in oxidation or coordination reactions. Validate computational data with experimental kinetic studies (e.g., Arrhenius plots) .

Q. What strategies can resolve contradictions in literature data on this compound’s catalytic activity?

  • Methodological Answer : Discrepancies often stem from variations in substrate scope, catalyst loading, or reaction milieu. To address:

  • Systematic Screening : Test activity across diverse conditions (pH, temperature, solvent polarity).
  • In Situ Monitoring : Use techniques like Raman spectroscopy or mass spectrometry to track intermediates.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How does this compound function in coordination chemistry, and what are its implications for material design?

  • Methodological Answer : The N-oxide group acts as a polydentate ligand, forming metal-organic frameworks (MOFs) with transition metals (e.g., Cu2+^{2+}, Ba2+^{2+}). Key steps include:

  • Ligand Design : Modify substituents (e.g., electron-withdrawing groups) to tune metal-binding affinity.
  • Topological Analysis : Use single-crystal XRD to determine network geometry (e.g., monoclinic P21/m space group).
  • Property Testing : Evaluate porosity, luminescence, or adsorption capacity (e.g., for environmental pollutants) .

Data Management and Reporting

Q. What are best practices for documenting experimental procedures and data to ensure reproducibility?

  • Methodological Answer :

  • Detailed SI Files : Include raw spectral data, crystallographic parameters (CIF files), and optimization tables. Label compounds consistently across main text and supplements .
  • Error Margins : Report uncertainties in measurements (e.g., NMR integration, melting points).
  • Literature Alignment : Cite prior studies on analogous N-oxides (e.g., pyrazine N-oxide) to contextualize methods .

Q. How should researchers handle conflicting data between experimental results and computational predictions?

  • Methodological Answer :

  • Sensitivity Analysis : Test computational models against varied parameters (e.g., basis sets, solvation models).
  • Experimental Validation : Redesign syntheses to isolate predicted intermediates.
  • Peer Review : Present contradictions in conferences or preprints to gather interdisciplinary feedback .

Tables for Key Data

Parameter Typical Range Technique for Validation
Reaction Temperature25–50°CThermocouple, IR thermography
N–O Stretch (IR)1200–1300 cm1^{-1}FT-IR with KBr pellet
Crystal SystemMonoclinic (e.g., P21/m)Single-crystal XRD
Solubility (Polarity)Soluble in DMSO, ethanolUV-Vis spectroscopy, HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.